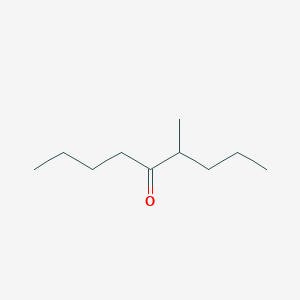

4-Methyl-5-nonanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylnonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHJMKONNFWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885637 | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-26-6, 152203-43-5 | |

| Record name | 4-Methyl-5-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of 4-Methyl-5-nonanone: A Technical Guide to its Natural Occurrence and Biological Origins

An In-depth exploration for researchers, scientists, and drug development professionals into the semiochemical significance and biosynthetic pathways of 4-Methyl-5-nonanone, a key insect pheromone and potential flavor compound.

Introduction

This compound is a branched-chain ketone that has garnered significant interest in the fields of chemical ecology and pest management. Its primary role in nature is as a crucial component of the aggregation pheromone of several economically significant pests, most notably the red palm weevil, Rhynchophorus ferrugineus. In this capacity, it mediates the mass congregation of these insects, facilitating mating and overwhelming host palm defenses. Beyond its role as a semiochemical, this compound has also been identified as a volatile component in certain fruits, suggesting a broader, albeit less understood, biological presence. This technical guide provides a comprehensive overview of the natural occurrence, biological sources, and putative biosynthetic pathways of this compound, supported by quantitative data and detailed experimental protocols.

Natural Occurrence and Biological Sources

The presence of this compound has been documented in both the animal and plant kingdoms, with its most significant and well-studied role being in insect communication.

In Insects: A Pheromonal Keystone

This compound is a well-established component of the male-produced aggregation pheromone of several species of weevils (Coleoptera: Curculionidae). Its most prominent role is in the chemical communication of the Red Palm Weevil (Rhynchophorus ferrugineus) , a devastating pest of palm trees worldwide.[1] In this species, this compound acts in synergy with the major pheromone component, 4-methyl-5-nonanol (B104968) (ferrugineol). While ferrugineol is the primary attractant, the presence of this compound is critical for the full biological activity of the pheromone blend, significantly enhancing the capture of weevils in trapping systems.[1] The typical ratio of 4-methyl-5-nonanol to this compound in commercially produced lures for pest management is 9:1.[1]

This ketone has also been identified as a pheromone component in other weevil species, including the Asiatic palm weevil (Rhynchophorus vulneratus) and the West Indian sugarcane borer (Metamasius hemipterus) .[2][3]

In Plants: A Subtle Aroma Contributor

While the primary focus of research has been on its role as an insect pheromone, this compound has also been identified as a volatile organic compound (VOC) in strawberry fruit (Fragaria ananassa) . Its contribution to the overall flavor profile of strawberries is not yet fully elucidated, and quantitative data on its concentration in different cultivars remains limited.

Quantitative Data on this compound Occurrence

The following tables summarize the available quantitative data on the presence of this compound in its primary biological sources.

Table 1: this compound in Insect Pheromone Blends

| Insect Species | Pheromone Component Ratio (Alcohol:Ketone) | Source |

| Rhynchophorus ferrugineus (Red Palm Weevil) | 9:1 (in commercial lures) |

Note: Data on the natural emission rates and ratios from the weevils themselves are scarce in the literature.

Table 2: this compound in Strawberry Volatiles

| Strawberry Cultivar | Concentration / Relative Abundance | Source |

| Bogyojosaeng & Suhong | 0.10% of total volatiles |

Note: Further research is needed to quantify the absolute concentrations of this compound in various strawberry cultivars and to understand its role in fruit aroma.

Experimental Protocols

The identification and quantification of this compound from biological sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Pheromones from Insects

This protocol describes two common methods for the collection of insect-produced volatiles: gland extraction and headspace aeration.

A. Gland Solvent Extraction (Terminal Method)

-

Insect Preparation: Anesthetize the insect (e.g., a male Rhynchophorus ferrugineus) by cooling at 4°C for 5-10 minutes.

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone-producing gland, which in many weevils is located in the abdomen.

-

Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 100-200 µL of high-purity hexane (B92381) or dichloromethane.

-

Incubation: Allow the gland to be extracted for at least 30 minutes at room temperature. Gentle agitation can enhance extraction efficiency.

-

Sample Preparation: Remove the gland tissue from the solvent. The resulting extract can be directly analyzed by GC-MS or concentrated under a gentle stream of nitrogen if necessary.

B. Headspace Aeration (Non-terminal Method)

-

Chamber Setup: Place one or more live insects in a clean glass chamber.

-

Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Volatile Trapping: Pass the air exiting the chamber through a trap containing a suitable adsorbent material (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds.

-

Collection Period: Conduct the aeration during the insect's natural period of pheromone release, which may be several hours.

-

Elution: After collection, elute the trapped volatiles from the adsorbent using a small volume (e.g., 200-500 µL) of high-purity hexane or pentane.

-

Sample Preparation: The eluate can be concentrated if necessary and is then ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the components of the extract.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with those of an authentic synthetic standard.

-

Quantification: Quantification can be performed by creating a calibration curve with known concentrations of a synthetic standard and using an internal standard added to the sample before extraction.

Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Rhynchophorus ferrugineus has not been fully elucidated. However, based on the general principles of insect pheromone biosynthesis, particularly for branched-chain ketones, a putative pathway can be proposed. This pathway is likely derived from fatty acid metabolism, incorporating propionyl-CoA to introduce the methyl branch.

The proposed pathway begins with the condensation of acetyl-CoA and propionyl-CoA, followed by a series of elongation steps involving malonyl-CoA, ultimately leading to a β-ketoacyl-ACP intermediate. This intermediate is then thought to undergo hydrolysis, decarboxylation, and oxidation to yield this compound.

Caption: Putative biosynthetic pathway of this compound in insects.

Conclusion

This compound is a fascinating molecule with a significant and well-defined role in the chemical communication of several economically important weevil species. Its synergistic action with 4-methyl-5-nonanol makes it a critical component for the development of effective pest management strategies based on mass trapping. The presence of this compound in strawberries also opens up avenues for research into its contribution to fruit flavor and aroma. While the general principles of its biosynthesis are understood to be linked to fatty acid metabolism, the specific enzymatic steps and regulatory mechanisms remain to be fully elucidated. Further research, particularly in the areas of quantitative analysis in various biological sources and the detailed characterization of its biosynthetic pathway, will undoubtedly provide deeper insights into the multifaceted biological roles of this important natural product.

References

4-Methyl-5-nonanone: A Technical Guide to its Role as an Insect Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone, a branched-chain ketone, is a significant semiochemical in the field of chemical ecology. It primarily functions as a male-produced aggregation pheromone for several species of weevils, most notably the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1][2] This molecule, often in synergy with its corresponding alcohol, 4-methyl-5-nonanol (B104968) (ferrugineol), plays a crucial role in mediating mass congregation of both male and female weevils at feeding and mating sites.[1][2] Understanding the chemical ecology, biosynthesis, and perception of this compound is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth overview of the current knowledge on this compound as an insect pheromone, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀O | [3] |

| Molecular Weight | 156.27 g/mol | |

| CAS Number | 35900-26-6 | |

| Synonyms | Ferrugineone |

Role in Insect Behavior: Aggregation Pheromone Activity

This compound is a key component of the aggregation pheromone of several weevil species, where it works in concert with 4-methyl-5-nonanol. The precise ratio of these two compounds is often critical for optimal attraction.

Quantitative Behavioral and Electrophysiological Data

The following table summarizes key quantitative data from studies on the behavioral and electrophysiological responses of the red palm weevil (Rhynchophorus ferrugineus) to this compound and its blend with 4-methyl-5-nonanol.

| Species | Pheromone Blend (nonanol:nonanone) | Lure Composition/Release Rate | Trap Captures (Mean weevils/trap/week) | EAG Response (mV) | References |

| Rhynchophorus ferrugineus | 9:1 | 700 mg lure, 3-10 mg/day release rate | Varies by location and season | 3.8 | |

| Rhynchophorus ferrugineus | 7:1 | Not specified | Not specified | 4.0 | |

| Rhynchophorus ferrugineus | Not specified | 3 mg/day (pheromone) + 5 mg/day (ethyl acetate) | ~80 | Not specified | |

| Rhynchophorus ferrugineus | 9:1 | 750 mg and 1000 mg lures | Significantly higher than lower doses | Not specified |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a nucleophilic substitution reaction. The following is a generalized protocol based on patented synthesis routes:

Materials:

-

2-methylpentanoic anhydride (B1165640)

-

n-butyl nucleophilic reagent (e.g., n-butyllithium or a Grignard reagent like n-butylmagnesium bromide)

-

Anhydrous ether or other suitable aprotic solvent

-

Apparatus for anhydrous reactions (e.g., flame-dried glassware, argon/nitrogen atmosphere)

-

Apparatus for aqueous workup and distillation

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-methylpentanoic anhydride in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78°C to 0°C, depending on the nucleophile).

-

Slowly add the n-butyl nucleophilic reagent to the stirred solution.

-

Allow the reaction to proceed for a specified time, monitoring for completion by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by the slow addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute acid).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to volatile compounds.

Materials:

-

Glass Y-tube olfactometer

-

Air delivery system (pump, flow meters, charcoal filter, humidifier)

-

Odor sources (e.g., filter paper treated with synthetic this compound in a solvent, and a solvent-only control)

-

Test insects (e.g., adult Rhynchophorus ferrugineus, starved for a defined period)

-

Controlled environment (e.g., constant temperature, humidity, and red light to eliminate visual cues)

Procedure:

-

Set up the Y-tube olfactometer in the controlled environment.

-

Prepare the odor sources by applying a known concentration of this compound solution to a filter paper and a solvent blank to another.

-

Place the odor sources in the designated arms of the olfactometer.

-

Establish a constant, purified, and humidified airflow through both arms of the Y-tube.

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes).

-

Record the insect's choice (which arm it enters and spends a significant amount of time in) and the latency to make a choice.

-

An insect that does not make a choice within the allotted time is recorded as a "no choice".

-

After testing a set number of insects, rotate the arms of the olfactometer to avoid positional bias.

-

Clean the apparatus thoroughly between trials with different odor sources.

-

Analyze the data statistically (e.g., Chi-square test) to determine if there is a significant preference for the pheromone-treated arm.

Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture by coupling the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAD) system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Effluent splitter to direct the GC column output to both the FID and the EAD

-

Insect preparation (e.g., an excised antenna from an adult weevil)

-

Sample containing volatile compounds (e.g., headspace extract from male weevils or a synthetic pheromone blend)

Procedure:

-

Prepare the GC with an appropriate column (e.g., a non-polar or mid-polar capillary column) and set the temperature program.

-

Prepare the insect antenna by excising it and mounting it between two electrodes using conductive gel.

-

Position the antenna preparation at the outlet of the EAD arm of the effluent splitter, within a stream of humidified air.

-

Inject the volatile sample into the GC.

-

Simultaneously record the signals from the FID and the EAD.

-

A peak in the EAD signal that corresponds in time with a peak in the FID chromatogram indicates that the compound eluting at that time is electrophysiologically active.

-

The identity of the active compound can be confirmed by comparing its retention time with that of a synthetic standard and by subsequent GC-Mass Spectrometry (GC-MS) analysis.

Signaling Pathways

The detection of this compound by an insect initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this compound have not been definitively identified, the general mechanism of insect olfactory signal transduction is understood.

Two primary models for insect olfactory signal transduction are proposed: an ionotropic mechanism and a metabotropic mechanism. In many cases, both may be involved.

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating an insect pheromone like this compound involves a multi-step workflow.

Caption: Workflow for insect pheromone identification and validation.

Conclusion

This compound is a well-established and critical component of the aggregation pheromone system in several economically important weevil species. Its synergistic action with 4-methyl-5-nonanol makes it a powerful tool for monitoring and mass trapping in integrated pest management programs. Further research into the specific olfactory receptors and downstream signaling pathways involved in its perception will undoubtedly lead to the development of even more targeted and effective pest control strategies. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to investigate this and other semiochemicals.

References

- 1. [PDF] 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae)^osynthesis and use in a preliminary field assay | Semantic Scholar [semanticscholar.org]

- 2. This compound | 35900-26-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to 4-Methyl-5-nonanone: Commercial Availability, Synthesis, and Analysis

This technical guide provides an in-depth overview of 4-Methyl-5-nonanone, a branched ketone of interest in chemical ecology. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its commercial sourcing, synthesis, and analytical characterization. While its primary established role is in insect communication, this document collates the available technical information to support broader scientific inquiry.

Commercial Suppliers and Availability

This compound is available from a range of commercial chemical suppliers, catering primarily to the research and specialty chemicals markets. The compound, identified by CAS Number 35900-26-6, is offered in various purities and quantities. Below is a summary of representative suppliers and their offerings. It is important to note that availability, purity, and lead times are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Purity | Available Quantities | Typical Lead Time | Notes |

| Santa Cruz Biotechnology | For Research Use Only | Inquire | Inquire | Product for proteomics research[1]. |

| Benchchem | For Research Use Only | Inquire | Inquire | - |

| AARA BIOTECH | Inquire | Inquire | Inquire | Listed under pheromone chemicals[2]. |

| Bedoukian Research, Inc. | High Purity | Inquire | Inquire | Specializes in high-impact aroma molecules[3]. |

| Endeavour Specialty Chemicals Ltd. | High Purity | Small to medium scale | Inquire | Expertise in high-impact aroma chemicals[3]. |

| Robinson Brothers | Inquire | Inquire | Inquire | Also offers a 9:1 mix with 4-Methyl-5-nonanol[4]. |

| Toronto Research Chemicals | Inquire | 5g | 5-6 Weeks | - |

| ChemicalBook | ≥ 98.0% | Inquire | Inquire | Lists multiple suppliers. |

| A B Enterprises (IndiaMART) | 98.0% | Per kg | In Stock (as of search date) | Price listed as approximately ₹20,000 - ₹28,000 per kg. |

| Sigma-Aldrich | 90% | Inquire | Inquire | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the nucleophilic substitution reaction of an organometallic reagent with a carboxylic anhydride (B1165640), followed by hydrolysis. The following protocol is adapted from published patent literature.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

1-Chlorobutane

-

2-Methylpentanoic anhydride

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous THF. Add a few drops of 1-chlorobutane to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-chlorobutane dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add 2-methylpentanoic anhydride dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis (Work-up): Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid while cooling the flask in an ice bath. Continue adding the acid until the aqueous layer is acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for the analysis of ketones (e.g., a mid-polar phase like DB-5ms).

GC Conditions (suggested starting parameters):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

Expected Results: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 156 and a pattern of fragmentation that is consistent with its structure. The NIST Chemistry WebBook provides a reference mass spectrum for this compound.

Caption: General workflow for GC-MS analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used for structural confirmation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns characteristic of the alkyl chains and the proton alpha to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom, including a characteristic downfield signal for the carbonyl carbon. PubChem contains spectral information, including ¹³C NMR data for this compound.

Biological Activity and Signaling Pathways

The primary and well-documented biological role of this compound is as a component of the male-produced aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). In these insect species, it acts as a semiochemical, mediating communication and attracting conspecifics to a location for mating and feeding.

Signaling in Insects:

In the context of insect olfaction, pheromone molecules like this compound are detected by specialized olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The binding of the pheromone to a specific odorant receptor (OR) on the surface of the ORN initiates a signal transduction cascade. This ultimately leads to the generation of an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (attraction).

Caption: Simplified insect olfactory signaling pathway.

Relevance to Drug Development Professionals:

As of the current body of scientific literature, there is a notable absence of published research on the biological activity of this compound in vertebrate systems, including any effects on mammalian cells, specific receptor interactions, or potential therapeutic applications. Searches for in vitro studies, pharmacological data, or toxicological assessments in vertebrates have not yielded specific results for this compound. Therefore, for researchers and professionals in drug development, this compound currently stands as a molecule with a well-defined role in chemical ecology but without a known direct application or biological pathway in human or other mammalian systems. Its value to this audience may lie in its properties as a well-characterized small molecule for synthetic methodology development or as a negative control in certain biological assays.

References

An In-depth Technical Guide to the Regulatory and Safety Data of 4-Methyl-5-nonanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available regulatory information and safety data for 4-Methyl-5-nonanone (CAS No. 35900-26-6). It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety assessment or professional advice.

Introduction

This compound is a chemical compound with the molecular formula C10H20O.[1][2][3][4] It is also known by other names, including 5-Nonanone, 4-methyl-.[1] This guide synthesizes the available regulatory status, safety data, and physical and chemical properties of this compound to support researchers, scientists, and professionals in drug development and other scientific fields. It is important to note that detailed toxicological studies for this specific compound are not widely available in the public domain.

Regulatory Information

This compound is listed in several chemical inventories, indicating its use in commerce and research. The regulatory information is summarized in the table below.

| Regulatory Body/Inventory | Status/Identifier | Reference |

| US EPA (Environmental Protection Agency) | Listed on the Toxic Substances Control Act (TSCA) inventory. | |

| CAS (Chemical Abstracts Service) Registry Number | 35900-26-6 | |

| Comptox DTXSID | DTXSID00885637 | |

| EPA Registry Name | 5-Nonanone, 4-methyl- |

According to a safety data sheet from Fisher Scientific, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The same source also indicates that it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference |

| Molecular Formula | C10H20O | |

| Molecular Weight | 156.27 g/mol | |

| IUPAC Name | 4-methylnonan-5-one | |

| Appearance | Colourless liquid | |

| Solubility | No information available in some sources. One source indicates very slight solubility in water (0.58 g/L at 25°C) and solubility in chloroform (B151607) and slight solubility in DMSO. | |

| Octanol/Water Partition Coefficient (logP) | No data available in some sources. | |

| Autoignition Temperature | No information available. | |

| Decomposition Temperature | No information available. | |

| Viscosity | No information available. |

Safety and Toxicological Data

A comprehensive review of publicly available literature and safety data sheets reveals a significant lack of detailed toxicological studies for this compound. The available information is summarized below.

Hazard Identification

According to a Safety Data Sheet from Fisher Scientific, the chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, and no label elements are required.

Toxicological Endpoints

There is a notable absence of quantitative data for key toxicological endpoints.

| Endpoint | Data | Reference |

| Acute Toxicity | No information available. | |

| Skin Corrosion/Irritation | No information available. | |

| Serious Eye Damage/Irritation | No information available. | |

| Respiratory or Skin Sensitization | No information available. | |

| Germ Cell Mutagenicity | No information available. | |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico. | |

| Reproductive Toxicity | No information available. | |

| STOT-Single Exposure | No information available. | |

| STOT-Repeated Exposure | No information available. | |

| Aspiration Hazard | No information available. |

Handling and First Aid

Standard laboratory precautions should be taken when handling this compound. In case of exposure, the following first aid measures are recommended:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.

-

Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Experimental Protocols

Due to the lack of specific experimental studies for this compound, a generalized protocol for a common in vitro mutagenicity study, the Ames test (bacterial reverse mutation assay), is provided below as an illustrative example for researchers.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

1. Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

2. Materials:

- Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

- Test substance (this compound)

- S9 fraction (from induced rat liver) for metabolic activation

- Positive and negative controls

- Minimal glucose agar (B569324) plates

- Top agar with limited histidine and biotin

3. Procedure:

- Preparation: Prepare various concentrations of the test substance. Prepare positive and negative controls.

- Incubation: In a test tube, combine the test substance, the bacterial strain culture, and either a buffer (for tests without metabolic activation) or the S9 mix (for tests with metabolic activation).

- Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate.

- Incubation: Incubate the plates at 37°C for 48-72 hours.

- Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis:

- Compare the number of revertant colonies on the plates with the test substance to the number on the negative control plates.

- A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Visualizations

Experimental Workflow: Ames Test

The following diagram illustrates the general workflow for the Ames test.

Caption: A generalized workflow for conducting an Ames test to assess mutagenicity.

Logical Relationship: Chemical Safety Assessment

This diagram illustrates the logical progression of a typical chemical safety assessment, highlighting where data for this compound is currently limited.

Caption: Logical flow of a chemical safety assessment. Red nodes indicate data gaps for this compound.

References

- 1. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Methyl-5-nonanone: Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-5-nonanone, a known aggregation pheromone of the red palm weevil. The following sections outline two primary synthetic routes, offering researchers and drug development professionals a comprehensive guide to its preparation.

Method 1: Nucleophilic Substitution of Pentanoic Anhydride (B1165640) with a 2-Pentyl Nucleophilic Reagent

This method involves the reaction of pentanoic anhydride with a 2-pentyl nucleophilic reagent, followed by hydrolysis to yield this compound. This approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | Pentanoic anhydride, 2-pentyl nucleophilic reagent | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | -40 °C to 120 °C (preferably 30 to 120 °C) | [1] |

| Reaction Time | 1 to 30 hours | [1] |

| Purity of Product | High | |

| Yield | High |

Experimental Protocol

-

Preparation of the 2-Pentyl Nucleophilic Reagent: The 2-pentyl nucleophilic reagent (e.g., 2-pentylmagnesium halide) is prepared in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve pentanoic anhydride in the chosen solvent (e.g., dichloromethane).

-

Nucleophilic Substitution: Cool the pentanoic anhydride solution to the desired reaction temperature (e.g., -40 °C). Slowly add the prepared 2-pentyl nucleophilic reagent to the solution while maintaining the temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: Upon completion of the reaction, the mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid) to hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via nucleophilic substitution of pentanoic anhydride.

Method 2: Nucleophilic Substitution of 2-Methylpentanoic Anhydride with an n-Butyl Nucleophilic Reagent

An alternative high-yield synthesis involves the reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. This method also benefits from readily available starting materials and provides the target compound in high purity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | 2-Methylpentanoic anhydride, n-butyl nucleophilic reagent (e.g., n-butyllithium, butylmagnesium halide) | |

| Purity of Product | 99.69% | |

| Yield | 92.0% |

Experimental Protocol

-

Preparation of n-Butyl Nucleophilic Reagent: Prepare the n-butyl nucleophilic reagent (e.g., butylmagnesium chloride) from the corresponding 1-halobutane and magnesium in an appropriate solvent like THF under an inert atmosphere.

-

Reaction Setup: In a reaction vessel, place 2-methylpentanoic anhydride.

-

Nucleophilic Substitution: Add the prepared n-butyl nucleophilic reagent to the 2-methylpentanoic anhydride. The reaction is typically carried out at a controlled temperature.

-

Hydrolysis: After the reaction is complete, perform a subsequent hydrolysis step to obtain this compound.

-

Work-up and Purification: The organic phase containing the product is separated. The aqueous phase can be treated to recover by-produced 2-methylpentanoic acid. The organic phase is concentrated under reduced pressure, and the residue is subjected to distillation to yield pure this compound.

Reaction Workflow

Caption: Workflow for the synthesis of this compound from 2-methylpentanoic anhydride.

Other Reported Syntheses

References

Application Notes and Protocols for the Purification of 4-Methyl-5-nonanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Methyl-5-nonanone, a significant pheromone component. The following sections outline strategies for achieving high purity of this aliphatic ketone, crucial for its application in research and development.

Introduction

This compound is a key signaling molecule in various insect species and is of considerable interest in the development of pest management strategies and in chemical ecology research.[1] The synthesis of this compound can result in a range of impurities, including starting materials, byproducts, and stereoisomers. Therefore, robust purification techniques are essential to isolate this compound at the high purity required for biological assays and product formulation. This application note details several effective purification strategies, including acid-base extraction, vacuum distillation, and column chromatography.

Summary of Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing purification methods. The table below summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Boiling Point | 199.3 °C at 760 mmHg | [2] |

| Density | 0.817 g/cm³ | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents such as ether and dichloromethane. |

Purification Strategies

The purification of this compound from a crude synthetic mixture typically involves a multi-step approach to remove different types of impurities. A general workflow is presented below, followed by detailed protocols for each major step.

Acid-Base Extraction Protocol

This step is crucial for removing acidic or basic impurities from the crude product. For instance, if the synthesis of this compound involves a Grignard reaction with a carboxylic acid derivative, unreacted starting materials or acidic byproducts may be present.

Objective: To remove acidic and basic impurities from the crude organic mixture.

Materials:

-

Crude this compound dissolved in an immiscible organic solvent (e.g., diethyl ether, dichloromethane).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

1 M aqueous hydrochloric acid (HCl) solution (optional, for removing basic impurities).

-

Deionized water.

-

Separatory funnel.

-

Beakers and flasks.

Procedure:

-

Dissolve the crude this compound in a suitable volume of an organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate completely. The organic layer contains the neutral this compound, while the aqueous layer contains the salt of the acidic impurity.

-

Drain the lower aqueous layer.

-

Repeat the washing with NaHCO₃ solution (steps 2-5) one more time to ensure complete removal of acidic impurities.

-

Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.

-

If basic impurities are suspected, wash the organic layer with 1 M HCl solution, followed by a wash with deionized water.

-

Drain the organic layer into a clean flask.

Vacuum Distillation Protocol

Due to its relatively high boiling point, this compound should be purified by distillation under reduced pressure to prevent decomposition at atmospheric pressure.

Objective: To purify this compound from non-volatile impurities and other components with significantly different boiling points.

Materials:

-

Crude, washed, and dried this compound.

-

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

-

Vacuum pump and pressure gauge.

-

Heating mantle and magnetic stirrer.

-

Boiling chips or a magnetic stir bar.

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

-

Connect the apparatus to the vacuum pump.

-

Slowly apply the vacuum and allow the pressure to stabilize.

-

Once a stable, low pressure is achieved, begin heating the distillation flask with the heating mantle while stirring.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the given pressure.

-

After the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Flash Column Chromatography Protocol

For achieving the highest purity, particularly for separating closely related isomers or impurities with similar boiling points, flash column chromatography is the recommended method.

Objective: To achieve high-purity separation of this compound.

Materials:

-

Crude or distilled this compound.

-

Silica (B1680970) gel (for normal-phase chromatography).

-

Solvents for the mobile phase (e.g., hexane, ethyl acetate).

-

Chromatography column.

-

Collection tubes.

-

Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

-

Solvent System Selection:

-

Develop a suitable mobile phase by performing TLC analysis of the crude material.

-

Spot the crude mixture on a TLC plate and elute with various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound. For ketones, a starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

-

-

Column Packing:

-

Pack a chromatography column with silica gel using either a dry or slurry packing method.

-

Equilibrate the packed column by passing several column volumes of the chosen mobile phase through it.

-

-

Sample Loading:

-

Dissolve the this compound sample in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the sample through the column with the mobile phase, applying positive pressure (e.g., from a compressed air source) to maintain a steady flow rate.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

-

Purity Assessment

The purity of the final product should be assessed using a reliable analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose, providing both quantitative purity data and identification of any residual impurities.

Typical GC Parameters for Ketone Analysis:

-

Column: A capillary column with a polar stationary phase (e.g., wax-based like CP-Wax 52 CB) is often suitable for separating ketones.

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 200-250°C.

-

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Quantitative Data Summary

The following table provides a hypothetical comparison of the expected purity levels achievable with each purification technique. Actual results may vary depending on the initial purity of the crude material and the optimization of the protocols.

| Purification Technique | Typical Purity Achieved | Estimated Yield | Notes |

| Acid-Base Extraction | >90% (removes specific impurities) | >95% | Highly effective for removing acidic/basic contaminants. |

| Vacuum Distillation | 95-99% | 80-90% | Efficient for large-scale purification and removal of non-volatile impurities. |

| Flash Column Chromatography | >99% | 70-85% | Best for achieving the highest purity and separating closely related compounds. |

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for their specific applications.

References

Application Note: Gas Chromatographic Analysis of 4-Methyl-5-nonanone

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 4-Methyl-5-nonanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone is a branched aliphatic ketone of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Understanding its behavior under mass spectrometry (MS) is crucial for its accurate identification and quantification. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, including its primary fragmentation pathways and a protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular and Spectrometric Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 35900-26-6 |

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks are presented in Table 1.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z | Relative Abundance (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ or [CH₃CH(CH₃)CO]⁺ | α-Cleavage |

| 85 | High | [C₄H₉CO]⁺ | α-Cleavage |

| 43 | High | [C₃H₇]⁺ | α-Cleavage |

| 156 | Low | [C₁₀H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | Moderate | [C₇H₁₄O]⁺˙ | McLafferty Rearrangement |

| 71 | Moderate | [C₅H₁₁]⁺ | α-Cleavage |

| 99 | Moderate | [C₆H₁₁O]⁺ | McLafferty Rearrangement + H rearrangement |

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily governed by two major pathways: α-cleavage and the McLafferty rearrangement. These pathways are driven by the presence of the carbonyl group, which influences the stability of the resulting fragment ions.

α-Cleavage

α-Cleavage is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones as it leads to the formation of stable acylium ions. For this compound, there are two possible α-cleavage sites, leading to the formation of several key fragment ions.

-

Cleavage at the C4-C5 bond: This cleavage can result in the formation of an acylium ion at m/z 85 ([C₄H₉CO]⁺) and a butyl radical, or a butyl cation at m/z 57 ([C₄H₉]⁺) and an acyl radical.

-

Cleavage at the C5-C6 bond: This cleavage can lead to the formation of an acylium ion containing the methyl-branched alkyl group at m/z 99 and a propyl radical, or a propyl cation at m/z 43 ([C₃H₇]⁺) and an acyl radical. The formation of the stable secondary carbocation from the branched side contributes significantly to the ion at m/z 57.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom. In this compound, a hydrogen atom from the γ-carbon (C-8) is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-bond (C6-C7), resulting in the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 114. A further rearrangement of this ion can also occur.

Visualizing the Fragmentation Pathway

The major fragmentation pathways of this compound are illustrated in the following diagram:

Caption: Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Dilution: For unknown samples, dilute with the chosen solvent to a concentration expected to be within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Quantification: Create a calibration curve by plotting the peak area of the target ion (or total ion chromatogram) against the concentration of the standard solutions. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: GC-MS analysis workflow for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable and well-understood pathways, primarily α-cleavage and the McLafferty rearrangement. These fragmentation patterns provide a unique fingerprint that allows for its confident identification. The provided GC-MS protocol offers a robust method for the separation and quantification of this compound in various sample matrices, making it a valuable tool for researchers and professionals in diverse scientific disciplines.

Application Notes and Protocols for 4-Methyl-5-nonanone in Pest Management

Topic: Use of 4-Methyl-5-nonanone in Pest Management Strategies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ferrugineone, is a branched ketone that plays a critical role in the chemical ecology of several insect pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1] It is a minor but essential component of the male-produced aggregation pheromone of this species.[1] The primary component of this pheromone is 4-Methyl-5-nonanol (B104968) (ferrugineol). The synergistic action of this compound with 4-Methyl-5-nonanol significantly enhances the attraction of both male and female weevils, making it a key component in integrated pest management (IPM) programs for monitoring and mass trapping of the Red Palm Weevil.[1][2]

These application notes provide a summary of quantitative data on the efficacy of this compound in combination with other attractants, as well as detailed protocols for its application in field trapping and for laboratory-based bioassays to evaluate its behavioral and physiological effects on the Red Palm Weevil.

Data Presentation

The efficacy of pheromone traps for the Red Palm Weevil is significantly influenced by the composition of the lure, the type of trap, and the presence of synergists such as kairomones from host plants. The following tables summarize quantitative data from various field studies.

Table 1: Efficacy of Pheromone Lures with and without Synergists

| Lure Composition | Mean Weevils Captured | Fold Increase in Capture Rate | Reference |

| Pheromone (Ferrugineol) Alone | Varies by location | - | |

| Pheromone + Synthetic Kairomone (Ethyl Acetate (B1210297)/Ethanol) | 1.4 - 2.2 times higher than pheromone alone | 1.4-2.2x | |

| Food Bait Alone | Varies | - | |

| Pheromone + Food Bait | 6.95 ± 1.81 times higher than food bait alone | ~7x | |

| Pheromone + Food Bait + Ethyl Acetate | 3.14 ± 0.69 times higher than pheromone alone | ~3x |

Table 2: Influence of Pheromone Composition and Trap Type on Red Palm Weevil Captures

| Pheromone Composition (4-methyl-5-nonanol : this compound) | Trap Type | Key Findings | Reference |

| 9:1 | Bucket Trap | Standard and effective ratio for trapping. | |

| 9:1 | Vane Trap | Superior to bucket traps in some studies. | |

| 7:1 | Not specified | Found to be the optimum blend ratio for producing a good action potential in EAG studies. | |

| Not specified with different release rates (3-10 mg/day) | Bucket Trap | Higher release rates can lead to increased captures. | |

| 9:1 | Black-colored traps | Captured significantly more weevils than other colors. |

Experimental Protocols

Field Trapping of Red Palm Weevil

This protocol describes the standard method for using pheromone-baited traps for monitoring or mass trapping of Rhynchophorus ferrugineus.

a. Materials

-

Traps: Bucket-type traps (15 L) or vane traps. Black or dark-colored traps are recommended.

-

Lures: Commercially available pheromone lures containing a 9:1 ratio of 4-methyl-5-nonanol and this compound.

-

Kairomone Source (Food Bait): 300g of date fodder, sugarcane pieces, or other fermenting plant material.

-

Kairomone Synergist (Optional): Ethyl acetate dispenser.

-

Drowning Solution: Water mixed with a few drops of detergent or a thin layer of oil to prevent captured weevils from escaping.

-

Trap Hangers: Wire or sturdy cord.

b. Procedure

-

Trap Preparation:

-

If using bucket traps, drill four to six holes (approximately 3-5 cm in diameter) on the sides of the bucket, about two-thirds of the way up from the bottom, to allow weevil entry.

-

Roughen the exterior surface of the bucket to aid weevils in climbing.

-

-

Lure Placement:

-

Suspend the pheromone lure inside the trap from the center of the lid.

-

If using a separate ethyl acetate lure, hang it alongside the pheromone lure.

-

-

Baiting:

-

Place the food bait at the bottom of the trap.

-

Add approximately 4-5 liters of water with a small amount of detergent.

-

-

Trap Deployment:

-

Hang the traps from non-host trees or stakes at a height of 1.5 to 2 meters from the ground.

-

Place traps at a density of 1 to 4 traps per hectare for monitoring, and up to 10 traps per hectare for mass trapping.

-

Ensure traps are at least 50 meters apart.

-

-

Data Collection and Maintenance:

-

Check the traps weekly.

-

Count and record the number of male and female weevils captured.

-

Remove the captured weevils.

-

Replace the food bait and water every two weeks or as needed to maintain fermentation and water level.

-

Replace the pheromone and ethyl acetate lures according to the manufacturer's instructions (typically every 4-6 weeks).

-

Y-Tube Olfactometer Bioassay

This protocol outlines a laboratory-based method to evaluate the behavioral response of R. ferrugineus to this compound.

a. Materials

-

Y-tube Olfactometer: A glass Y-shaped tube with a central arm for insect release and two side arms for odor delivery.

-

Air Delivery System: A source of purified, humidified air with flow meters to regulate airflow to each arm of the olfactometer.

-

Odor Source:

-

Test compound: this compound diluted in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) at various concentrations (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

-

Control: Solvent only.

-

-

Test Insects: Adult Red Palm Weevils (males and females, tested separately), starved for 2-4 hours before the experiment.

-

Observation Area: A dark, temperature-controlled room with a red light source to avoid visual cues influencing weevil behavior.

b. Procedure

-

Setup:

-

Clean the Y-tube olfactometer thoroughly with solvent (e.g., ethanol) and bake at 120°C before each trial to remove any residual odors.

-

Set up the olfactometer in the observation area.

-

Establish a constant, purified, and humidified airflow through both arms of the Y-tube (e.g., 0.5 L/min).

-

-

Odor Application:

-

Apply a known volume (e.g., 10 µL) of the test compound solution to a filter paper strip and place it in the odor chamber of one arm.

-

Apply the same volume of the solvent control to a filter paper strip and place it in the odor chamber of the other arm.

-

-

Weevil Introduction and Acclimation:

-

Gently introduce a single adult weevil into the central arm of the olfactometer.

-

Allow the weevil to acclimate for 1-2 minutes.

-

-

Behavioral Observation:

-

Observe the weevil's behavior for a set period (e.g., 10 minutes).

-

Record the first choice of arm (the weevil moves a set distance, e.g., two-thirds of its body length, into one of the arms).

-

Record the time spent in each arm.

-

-

Data Analysis:

-

Repeat the experiment with a sufficient number of weevils (e.g., 30-50) for each concentration and sex.

-

After every 5-10 trials, rotate the Y-tube 180 degrees to avoid any positional bias.

-

Analyze the choice data using a Chi-square test to determine if there is a significant preference for the test compound over the control.

-

Analyze the time-spent data using a t-test or a non-parametric equivalent.

-

Electroantennography (EAG)

EAG is used to measure the electrical response of the insect's antenna to volatile compounds. This protocol provides a general method for conducting EAG with R. ferrugineus.

a. Materials

-

Microscope: A stereomicroscope for antenna preparation.

-

Micromanipulators: To hold the electrodes.

-

EAG System: Includes a probe, an amplifier, a data acquisition interface, and software for recording and analyzing the signal.

-

Electrodes: Glass capillaries filled with an electrolyte solution (e.g., 0.1 M KCl) with silver wires inserted.

-

Odor Delivery System: A purified air stream that can be diverted through a Pasteur pipette containing the test odor on a filter paper.

-

Test Compounds: this compound and other relevant compounds diluted in a solvent.

-

Test Insect: A live, immobilized Red Palm Weevil.

b. Procedure

-

Insect Preparation:

-

Immobilize an adult weevil (e.g., by placing it in a cut pipette tip, secured with wax or dental cement).

-

Excise one antenna at the base.

-

-

Electrode Placement:

-

Mount the excised antenna between the two electrodes.

-

Insert the tip of the recording electrode into the distal end of the antenna.

-

Insert the reference electrode into the base of the antenna or the head of the weevil.

-

-

Stimulus Preparation:

-

Apply a known amount of the test compound solution to a filter paper strip and insert it into a Pasteur pipette.

-

-

Recording:

-

Establish a continuous flow of purified air over the antenna.

-

Deliver a puff of odor-laden air (e.g., 0.5 seconds) by diverting the airflow through the stimulus pipette.

-

Record the resulting depolarization of the antennal potential (the EAG response).

-

Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).

-

-

Data Analysis:

-

Measure the amplitude of the EAG response (in millivolts) for each stimulus.

-

Normalize the responses to a standard compound (e.g., a known attractant or a general odorant) to allow for comparison between different antennae.

-

Compare the responses to different concentrations of this compound and other compounds using statistical analysis (e.g., ANOVA).

-

Mandatory Visualization

Caption: Workflow for Pest Management Using this compound Baited Traps.

Caption: Generalized Insect Olfactory Signaling Pathway.

References

Field Application of 4-Methyl-5-nonanone for Insect Trapping: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone, also known as ferrugineone, is a ketone that functions as a crucial component of the aggregation pheromone for several insect species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus).[1][2] This devastating pest poses a significant threat to various palm species worldwide.[2] In field applications, this compound is predominantly used in synergy with its corresponding alcohol, 4-Methyl-5-nonanol (B104968) (ferrugineol). The typical ratio of these two compounds in commercially available lures is 1:9 (ferrugineone:ferrugineol), as this blend has been shown to be highly effective in attracting both male and female weevils for monitoring and mass trapping purposes.[1][3] The addition of kairomones, such as ethyl acetate (B1210297) or volatiles from fermenting plant materials, can further enhance trap efficacy.

These application notes provide a comprehensive overview of the use of this compound in insect trapping, with a focus on the Red Palm Weevil. Detailed protocols for trap preparation, deployment, and data collection are outlined to facilitate effective implementation in research and pest management programs.

Data Presentation

Table 1: Efficacy of Pheromone Lures Containing this compound for Trapping Rhynchophorus ferrugineus

| Lure Composition | Mean Weevils Captured per Trap | Location/Notes | Reference |

| Pheromone (4-Methyl-5-nonanol + this compound) + Food Bait | 789 (total over study period) | Field study with 1000 mg pheromone lure. | |

| Pheromone (4-Methyl-5-nonanol + this compound) + Food Bait | 695.80 (total over study period) | Field study with 750 mg pheromone lure. | |

| Pheromone (Ferrugineol) Alone | 0.23 ± 0.04 per day | Comparative field assay. | |

| Pheromone + Synthetic Kairomone (Ethyl Acetate/Ethanol) | 1.4 - 2.2 times higher than pheromone alone | Demonstrates synergistic effect of kairomones. | |

| Pheromone (Ferrolure+) + Ethyl Acetate + Food Bait | 3.15 to 3.96 per week | Field evaluation of different lure combinations. |

Table 2: Influence of Trap Design and Placement on Rhynchophorus ferrugineus Capture Rates

| Parameter | Finding | Reference |

| Trap Color | Black traps captured the highest number of weevils (16.26% of total catch). | |

| Trap Height | Traps placed at ground level or 2 meters high maximized captures. | |

| Trap Type | Vane traps were found to be superior to bucket traps. | |

| Trap Density | An effective trap density was found to be 11 traps per hectare. |

Experimental Protocols

Protocol 1: Preparation of Pheromone Traps for Rhynchophorus ferrugineus

This protocol details the assembly of a standard bucket trap for the monitoring and mass trapping of the Red Palm Weevil.

Materials:

-

Plastic bucket with a lid (8-15 L capacity), preferably in dark colors (e.g., black, red, or brown).

-

Drill or heated tool to create entry windows.

-

Synthetic Aggregation Pheromone Lure: Containing approximately a 9:1 ratio of 4-methyl-5-nonanol and this compound.

-

Synthetic Kairomone Lure (optional but recommended): e.g., containing ethyl acetate.

-

Food Bait (Kairomone Source): 250-400g of fresh materials like dates, sugarcane pieces, or pineapple chunks.

-

Water (4-5 liters).

-

Unscented detergent or a thin layer of paraffinic oil.

-

Wire or string for hanging lures.

Procedure:

-

Create Entry Points: Cut four equidistant rectangular windows (e.g., 4x8 cm) around the upper portion of the bucket, approximately 4 cm below the rim. The outer surface of the bucket should be roughened to aid weevil climbing.

-

Prepare the Lures: Using a wire, hang the pheromone lure (and synthetic kairomone lure, if used) from the center of the underside of the lid. Lures should remain in their sealed pouches until just before placement.

-

Add Food Bait: Place 250-400g of the chosen food bait at the bottom of the bucket.

-

Add Water and Surfactant: Add 4-5 liters of water to the bucket to serve as a drowning medium and to promote fermentation of the food bait, which releases synergistic volatiles. Add a few drops of unscented detergent to break the water's surface tension, ensuring captured weevils drown.

-

Secure the Lid: Firmly place the lid on the bucket to complete the trap assembly.

Protocol 2: Field Deployment and Data Collection

This protocol outlines the procedure for placing and monitoring the pheromone traps in the field.

Procedure:

-

Trap Placement:

-

Place traps at ground level or at a height of 2 meters.

-

In palm plantations, place traps in the shade of the palm canopy.

-

Maintain a distance of at least 20 meters between traps within a block and at least 200 meters between experimental blocks.

-

For mass trapping, a density of approximately 11 traps per hectare is recommended.

-

-

Inspection and Data Collection:

-

Inspect traps weekly or bi-weekly.

-

During each inspection, count the total number of captured R. ferrugineus adults and remove them from the trap.

-

If necessary for research, determine the sex of the captured weevils. The rostrum of the female is typically longer and more curved, while the male's is shorter and has a patch of bristles.

-

Record the data for each trap.

-

-

Trap Maintenance:

-

Replace the pheromone lure according to the manufacturer's instructions (typically every 4-6 weeks).

-

Replenish the food bait and water as needed to maintain their attractiveness.

-

Visualizations

Caption: Experimental workflow for preparing, deploying, and monitoring Red Palm Weevil traps.

References

Application Notes and Protocols for 4-Methyl-5-nonanone Pheromone Formulations and Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation and delivery of 4-Methyl-5-nonanone, a key component of the aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus) and other related species.

Introduction to this compound Pheromones

This compound is a crucial semiochemical used in integrated pest management (IPM) programs for the monitoring and mass trapping of the red palm weevil, a devastating pest of palm trees. It is typically used in conjunction with its corresponding alcohol, 4-methyl-5-nonanol (B104968) (ferrugineol), in a synergistic blend, often in a 9:1 or 10:1 ratio of the alcohol to the ketone, to effectively attract both male and female weevils[1]. The efficacy of these pheromone lures is significantly influenced by the formulation and the delivery system, which govern the release rate and longevity of the attractant in the field.

Controlled-Release Formulations

The primary goal of a pheromone formulation is to ensure a consistent and controlled release of the active ingredient over an extended period. Various matrices have been explored for this purpose.

Commonly Used Matrices:

-

Polymeric Dispensers: Polyethylene (PE) and polypropylene (B1209903) (PP) are widely used due to their favorable diffusion properties and cost-effectiveness. The pheromone is either impregnated into the polymer matrix or enclosed within a polymeric vessel, such as a sachet or vial[2].

-

Rubber Septa: These are common, easy-to-prepare dispensers where the pheromone is absorbed into the rubber matrix and then slowly released[2].

-

Wax-Based Formulations: Waxes, such as paraffin, beeswax, and carnauba wax, can be melted and mixed with the pheromone to create a solid matrix that provides a slow and relatively linear release of the active ingredient[3].

-

Nanofibers: Electrospinning can be used to encapsulate pheromones within polymer nanofibers (e.g., polyamide, cellulose (B213188) acetate), offering a large surface area for controlled release.